N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide, also known as FMISO, is a radiopharmaceutical compound that is widely used in scientific research. FMISO is a hypoxia imaging agent that can be used to detect and visualize hypoxic regions in tissues. Hypoxia is a common characteristic of many diseases, including cancer, and the ability to detect and monitor hypoxia is crucial for the development of effective treatments.
作用機序
N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is a radiopharmaceutical compound that is taken up by cells in proportion to the level of hypoxia in the tissue. Once taken up by cells, N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide undergoes a series of chemical reactions that result in the formation of a radioactive compound. This radioactive compound emits positrons that can be detected and visualized using PET imaging.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is a relatively safe compound that has minimal biochemical and physiological effects on the body. N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is rapidly cleared from the body and does not accumulate in tissues.
実験室実験の利点と制限
The main advantage of N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is its ability to non-invasively detect and visualize hypoxic regions in tissues using PET imaging. This allows for the development of effective treatments for diseases such as cancer. The main limitation of N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is its relatively short half-life, which limits its use in longitudinal studies.
将来の方向性
There are several future directions for the use of N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide in scientific research. One direction is the development of new hypoxia imaging agents that have longer half-lives and can be used in longitudinal studies. Another direction is the use of N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide in combination with other imaging agents to provide a more comprehensive picture of the hypoxic regions in tissues. Finally, there is a need for further research into the mechanisms of hypoxia and the development of effective treatments for hypoxic diseases such as cancer.
合成法
N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is synthesized using a two-step process. The first step involves the reaction of 2-nitroimidazole with furfural in the presence of a reducing agent to produce 2-(2-furyl)-1-nitroethanol. The second step involves the reaction of 2-(2-furyl)-1-nitroethanol with 2-hydroxy-8-methylquinoline in the presence of a reducing agent to produce N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide.
科学的研究の応用
N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is primarily used as a hypoxia imaging agent in scientific research. Hypoxia is a common characteristic of many diseases, including cancer, and the ability to detect and monitor hypoxia is crucial for the development of effective treatments. N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide can be used to non-invasively detect and visualize hypoxic regions in tissues using positron emission tomography (PET) imaging.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-17(22)21(12-16-8-5-9-24-16)11-15-10-14-7-4-6-13(2)18(14)20-19(15)23/h4-10H,3,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTCOAZRZGPIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=CO1)CC2=CC3=CC=CC(=C3NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。